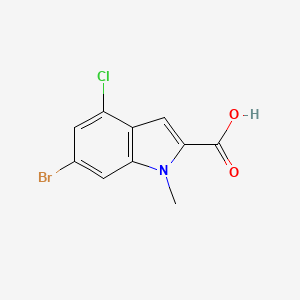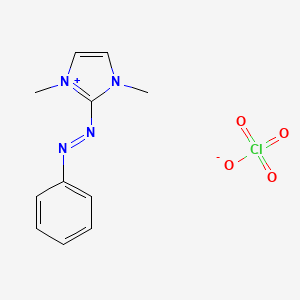
4-Chloro-5-phenyl-2-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-phenyl-2-(trifluoromethyl)quinazoline is a quinazoline derivative with a trifluoromethyl group and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-phenyl-2-(trifluoromethyl)quinazoline typically involves multiple steps, starting with the formation of the quinazoline core. One common method is the condensation of anthranilic acid with an appropriate halogenated compound, followed by cyclization under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro position using nucleophiles like sodium azide or potassium iodide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium iodide, and various amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, iodides, or other substituted quinazolines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.
Biology: In biological research, 4-Chloro-5-phenyl-2-(trifluoromethyl)quinazoline can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to biologically active compounds makes it a valuable tool in drug discovery.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets can lead to the discovery of novel therapeutic agents for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its unique properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 4-Chloro-5-phenyl-2-(trifluoromethyl)quinazoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary, but common targets include enzymes, receptors, and other proteins.
Comparison with Similar Compounds
4-Chloro-2-(trifluoromethyl)quinazoline
5-Phenyl-2-(trifluoromethyl)quinazoline
4-Chloro-5-(trifluoromethyl)quinazoline
Uniqueness: 4-Chloro-5-phenyl-2-(trifluoromethyl)quinazoline is unique due to the presence of both the phenyl and trifluoromethyl groups, which can significantly influence its chemical and biological properties. This combination of functional groups can enhance its reactivity and binding affinity compared to similar compounds.
Properties
Molecular Formula |
C15H8ClF3N2 |
|---|---|
Molecular Weight |
308.68 g/mol |
IUPAC Name |
4-chloro-5-phenyl-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C15H8ClF3N2/c16-13-12-10(9-5-2-1-3-6-9)7-4-8-11(12)20-14(21-13)15(17,18)19/h1-8H |
InChI Key |
FPPZVLGQURGGFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


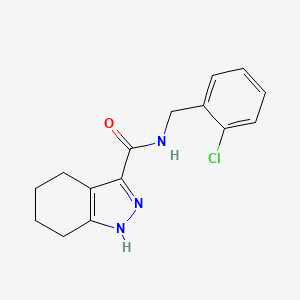
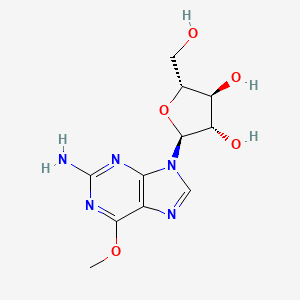
![4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B15358790.png)
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B15358793.png)
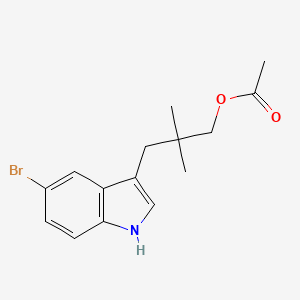

![tert-butyl N-[[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]carbamate](/img/structure/B15358826.png)

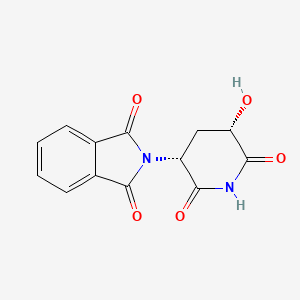
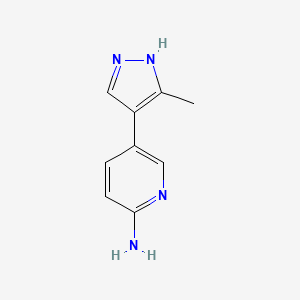

![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)
